molecular formula C8H11ClO2 B14437022 1-Oxaspiro[2.5]octane-2-carbonyl chloride CAS No. 76527-44-1

1-Oxaspiro[2.5]octane-2-carbonyl chloride

Cat. No.: B14437022
CAS No.: 76527-44-1
M. Wt: 174.62 g/mol
InChI Key: MQHYFLGIIYOMIH-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane-2-carbonyl chloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes an oxaspiro moiety, which is a common motif in many biologically active compounds .

Preparation Methods

The synthesis of 1-Oxaspiro[2.5]octane-2-carbonyl chloride typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted under nitrogen atmosphere and at low temperatures to ensure the stability of the intermediate products . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Oxaspiro[2.5]octane-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium dichromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxaspiro[2.5]octane-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.5]octane-2-carbonyl chloride involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

1-Oxaspiro[2.5]octane-2-carbonyl chloride can be compared with other spiro compounds, such as:

    1-Oxaspiro[2.5]octane: Similar in structure but lacks the carbonyl chloride group.

    Spiro[2.5]octane: Lacks the oxygen atom in the spiro ring.

    Spiro[3.5]nonane: Has a different ring size and structure.

The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-oxaspiro[2.5]octane-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHYFLGIIYOMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503747
Record name 1-Oxaspiro[2.5]octane-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76527-44-1
Record name 1-Oxaspiro[2.5]octane-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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